
Triethenyl(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethenyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three ethenyl groups and a propan-2-yl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethenyl(propan-2-yl)silane typically involves the reaction of ethenyl-containing precursors with silicon-based reagents under controlled conditions. One common method includes the hydrosilylation of ethenyl compounds with silanes in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The use of efficient catalysts and precise control of reaction parameters are crucial to achieving high yields and maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Triethenyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or platinum are employed in substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Triethenyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Research is ongoing to investigate its use in drug delivery systems and medical implants.
Industry: It finds applications in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Triethenyl(propan-2-yl)silane exerts its effects involves the interaction of its ethenyl groups with various molecular targets. The silicon atom can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which enable the compound to participate in diverse chemical processes.
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilane: Another organosilicon compound with three isopropyl groups attached to silicon.
Propargyloxytrimethylsilane: Contains a propargyloxy group and three methyl groups attached to silicon.
Uniqueness: Triethenyl(propan-2-yl)silane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
Eigenschaften
CAS-Nummer |
847166-04-5 |
|---|---|
Molekularformel |
C9H16Si |
Molekulargewicht |
152.31 g/mol |
IUPAC-Name |
tris(ethenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C9H16Si/c1-6-10(7-2,8-3)9(4)5/h6-9H,1-3H2,4-5H3 |
InChI-Schlüssel |
RSESTGLHMYOWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


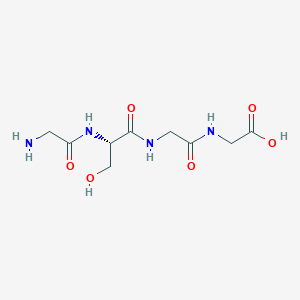


![5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B14197617.png)
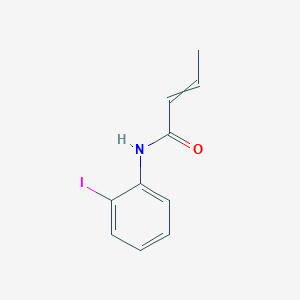
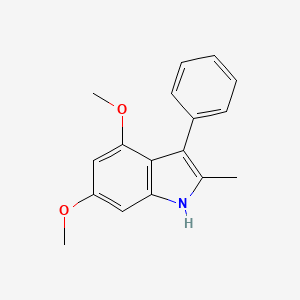
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
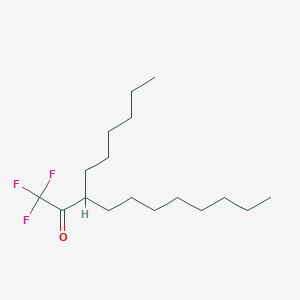
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
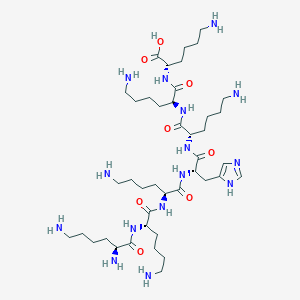

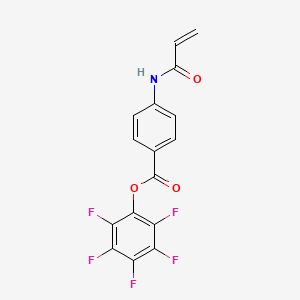
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
